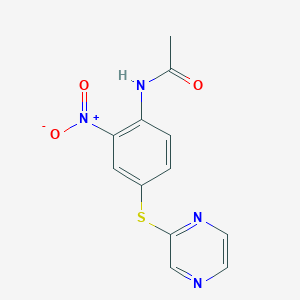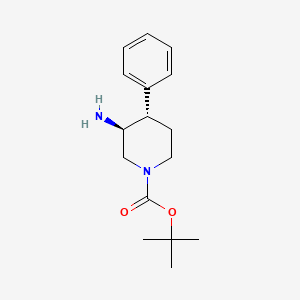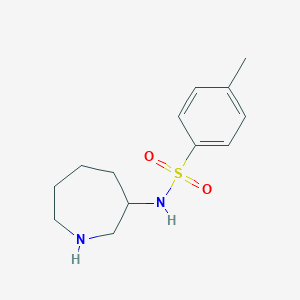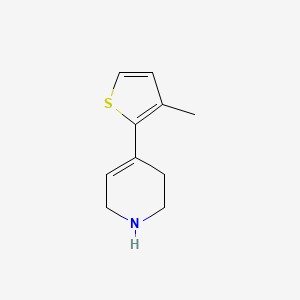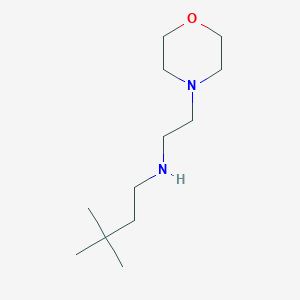
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine
描述
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine is an organic compound that features a unique combination of a dimethyl-butyl group and a morpholin-4-yl-ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine typically involves the reaction of 3,3-dimethylbutylamine with 2-(morpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and various organic solvents.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
科学研究应用
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. In medicinal applications, it may interact with specific receptors to exert therapeutic effects.
相似化合物的比较
Similar Compounds
(3,3-Dimethyl-butyl)-amine: Lacks the morpholin-4-yl-ethyl group, resulting in different chemical properties and applications.
(2-Morpholin-4-yl-ethyl)-amine: Lacks the 3,3-dimethyl-butyl group, leading to variations in reactivity and biological activity.
Uniqueness
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine is unique due to the presence of both the dimethyl-butyl and morpholin-4-yl-ethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C12H26N2O |
|---|---|
分子量 |
214.35 g/mol |
IUPAC 名称 |
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-12(2,3)4-5-13-6-7-14-8-10-15-11-9-14/h13H,4-11H2,1-3H3 |
InChI 键 |
DCXVWHBHSCNKQF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCNCCN1CCOCC1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8661051.png)

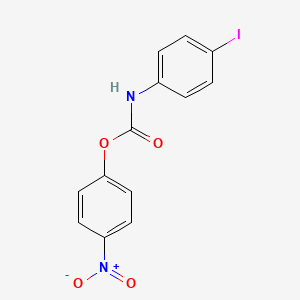
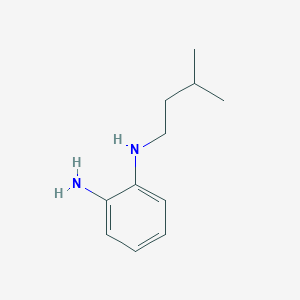
![2-Amino-4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8661075.png)
![4-[2-(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B8661080.png)



![Ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8661122.png)
